Physicochemical Distinction in Hydrogen Bonding Capacity
Compared to the non-lactam analog 2-(Azocan-1-yl)acetic acid, the target compound's 2-oxo group increases its polar surface area and hydrogen bond acceptor count, altering its drug-likeness profile [1].
| Evidence Dimension | Hydrogen Bond Acceptor Count / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 3 / 57.6 Ų |
| Comparator Or Baseline | 2-(Azocan-1-yl)acetic acid (CAS 805180-08-9): 2 / 44.6 Ų [2] |
| Quantified Difference | +1 Hydrogen Bond Acceptor / +13.0 Ų TPSA |
| Conditions | Computational prediction (PubChem release 2025.04.14) |
Why This Matters
This difference quantifies a distinct interaction potential for hydrogen bonding and polarity, directly impacting its performance in biological assays and its suitability for specific medicinal chemistry campaigns.
- [1] PubChem. (2025). Computed Properties for 2-(2-Oxoazocan-1-yl)acetic acid. National Center for Biotechnology Information. View Source
- [2] Molaid. 1-氮杂环辛烷基乙酸 (Azocan-1-ylacetic acid). Computed Properties. CAS 805180-08-9. View Source
